REACTION_CXSMILES
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O=C(C(=O)[O-])CC(C)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N[C@@H](C)C(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N[C@@H](CCCN)C(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=CC=C)(=O)[O-]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N[C@@H](C)C(=O)O
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Name
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Type
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Smiles
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C(C)(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)OC(C=C)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=CC=C)(=O)[O-]
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
to form AKP
|
Name
|
|
Type
|
product
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Smiles
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O=C(C(=O)[O-])CC(C)=O
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Name
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Type
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product
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Smiles
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OC(C(=O)[O-])CC(C)=O
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Name
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Type
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product
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Smiles
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OC(CC(C(=O)[O-])=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O=C(C(=O)[O-])CC(C)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N[C@@H](C)C(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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Smiles
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N[C@@H](CCCN)C(=O)O
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Name
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Quantity
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Type
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reactant
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Smiles
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C(C=CC=C)(=O)[O-]
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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N[C@@H](C)C(=O)O
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C=C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC=C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form AKP
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)[O-])CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)[O-])CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C(=O)[O-])=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |